molecular formula C17H18ClNO4S B6413100 3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95% CAS No. 1261941-34-7

3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%

Cat. No. B6413100
CAS RN: 1261941-34-7
M. Wt: 367.8 g/mol
InChI Key: FQHCFXXWLIJPJR-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, also known as 3-t-Butylsulfamoylphenyl-5-chlorobenzoic acid, is an organic compound with a molecular formula of C13H13ClO3S. It is a white, crystalline solid that is soluble in water, ethanol, and acetone. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-(3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%famoylphenyl)-5-chlorobenzoic acid is not yet fully understood. However, it is known that it has the ability to bind to a variety of proteins, including enzymes, receptors, and other molecules. This binding can result in a variety of biochemical and physiological effects, depending on the molecule it binds to.
Biochemical and Physiological Effects
3-(3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%famoylphenyl)-5-chlorobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of enzymes involved in the metabolism of drugs and other molecules. It has also been shown to have anti-cancer activity, as well as to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%famoylphenyl)-5-chlorobenzoic acid in laboratory experiments include its low cost, its availability, and its ability to bind to a variety of molecules. The main limitation of using this compound in laboratory experiments is its potential toxicity, which can be minimized by using it in small amounts and in appropriate concentrations.

Future Directions

There are a number of potential future directions for research on 3-(3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%famoylphenyl)-5-chlorobenzoic acid. These include further investigation into its mechanism of action, its potential applications in drug discovery and biotechnology, and its potential toxicity. In addition, further research into its potential anti-cancer and anti-inflammatory activities is warranted. Additionally, further research into its potential applications in agrochemicals is also of interest. Finally, further research into its potential applications in medicinal chemistry could lead to the development of new drugs and therapies.

Synthesis Methods

3-(3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%famoylphenyl)-5-chlorobenzoic acid can be synthesized by two different methods. The first method involves the reaction of 3-chloro-5-sulfamoylbenzoic acid with t-butyl bromide in the presence of a base, such as sodium hydroxide or potassium carbonate. The second method involves the reaction of 3-chloro-5-sulfamoylbenzoic acid with t-butyl chloroformate in the presence of a base.

Scientific Research Applications

3-(3-(3-t-Butylsulfamoylphenyl)-5-chlorobenzoic acid, 95%famoylphenyl)-5-chlorobenzoic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds that have potential anti-inflammatory and anti-cancer activities. In addition, it is used in the synthesis of compounds that have potential applications in the fields of medicinal chemistry, drug discovery, and biotechnology.

properties

IUPAC Name

3-[3-(tert-butylsulfamoyl)phenyl]-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)15-6-4-5-11(10-15)12-7-13(16(20)21)9-14(18)8-12/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHCFXXWLIJPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-T-Butylsulfamoylphenyl)-5-chlorobenzoic acid

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